4-amino-N-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
4-amino-N-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution or amination reactions.
N-methylation: This step involves the methylation of the nitrogen atom using methylating agents such as methyl iodide or dimethyl sulfate.
Carboxamide formation: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid or ester with ammonia or an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methyl groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve the carboxamide group, converting it to an amine using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazole ring or the side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., solvents, temperature, catalysts).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, 4-amino-N-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound might be studied for its potential biological activities, such as enzyme inhibition, antimicrobial properties, or as a ligand for receptor studies.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic effects. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and anticancer properties.
Industry
In industry, this compound could be used in the development of new materials, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-amino-N-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxamide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-amino-1H-pyrazole-3-carboxamide: Lacks the N-methyl and propan-2-yl groups.
N-methyl-1H-pyrazole-3-carboxamide: Lacks the amino and propan-2-yl groups.
1-(propan-2-yl)-1H-pyrazole-3-carboxamide: Lacks the amino and N-methyl groups.
Uniqueness
The uniqueness of 4-amino-N-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxamide lies in its specific combination of functional groups, which can confer unique chemical and biological properties. This makes it a valuable compound for various applications, as discussed above.
Properties
Molecular Formula |
C8H14N4O |
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Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-amino-N-methyl-1-propan-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C8H14N4O/c1-5(2)12-4-6(9)7(11-12)8(13)10-3/h4-5H,9H2,1-3H3,(H,10,13) |
InChI Key |
PKZUCMRSDMKVNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C(=N1)C(=O)NC)N |
Origin of Product |
United States |
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